N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Overview
Description
N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group, a methoxybenzoyl group, a piperazine ring, and a nitroaniline moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl group. The cyclopropyl group is then added, and finally, the nitroaniline moiety is incorporated. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The piperazine ring and nitroaniline moiety play crucial roles in this binding process, disrupting essential pathways in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
N-4-Piperazinyl Ciprofloxacin-Ester Hybrids: These compounds share the piperazine ring and exhibit similar antimicrobial properties.
Fluoroquinolone Derivatives: These compounds also feature piperazine rings and are known for their antibacterial activity.
Uniqueness
N-CYCLOPROPYL-5-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-18-4-2-3-15(13-18)21(26)24-11-9-23(10-12-24)17-7-8-20(25(27)28)19(14-17)22-16-5-6-16/h2-4,7-8,13-14,16,22H,5-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGICAXVMDXSPQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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